

Chemical and physical properties of (2-Phenylphenyl)urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Phenylphenyl)urea

Cat. No.: B1267829

[Get Quote](#)

(2-Phenylphenyl)urea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylphenyl)urea, also known as 2-biphenylurea, is an organic compound with the chemical formula $C_{13}H_{12}N_2O$. It belongs to the class of phenylurea compounds, which are characterized by a urea group substituted with at least one phenyl group. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of **(2-Phenylphenyl)urea**, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

(2-Phenylphenyl)urea is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
IUPAC Name	(2-phenylphenyl)urea	N/A
Synonyms	2-biphenylurea	N/A
CAS Registry Number	13262-46-9	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	[2]
Molecular Weight	212.25 g/mol	[1] [2]
Melting Point	185-187 °C	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in organic solvents such as dimethyl sulfoxide (DMSO).	N/A

Spectral Data

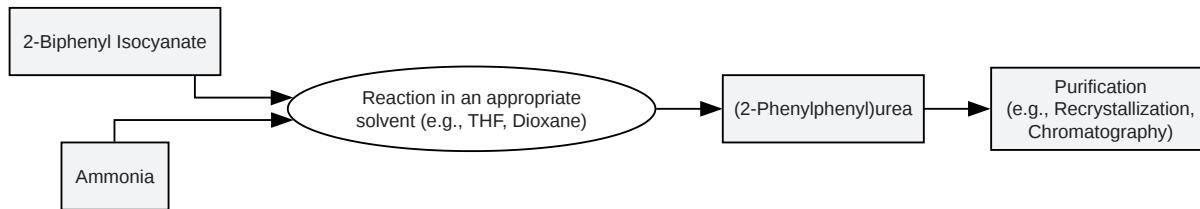
The structural characterization of **(2-Phenylphenyl)urea** is supported by various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum, the aromatic protons of the biphenyl group appear in the range of δ 7.16-7.41 ppm. The protons of the urea's NH groups typically show broad signals between δ 5.88 and 8.53 ppm.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aromatic carbons of the biphenyl moiety typically resonate in the region of δ 126.6-140.0 ppm. The carbonyl carbon of the urea group is expected to appear further downfield.[1]

IR (Infrared) Spectroscopy: The IR spectrum of a related phenylurea compound shows characteristic absorption bands for N-H stretching vibrations in the range of 3200-3600 cm⁻¹, a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹, and N-H bending vibrations in the 1600-1650 cm⁻¹ region. C-N stretching vibrations are also expected around 1450 and 1150 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of **(2-Phenylphenyl)urea**. The expected $[M+H]^+$ ion would be approximately m/z 213.1028.


Experimental Protocols

The synthesis of **(2-Phenylphenyl)urea** can be achieved through several synthetic routes. Two common methods are detailed below.

Method 1: From 2-Biphenyl Isocyanate and Ammonia

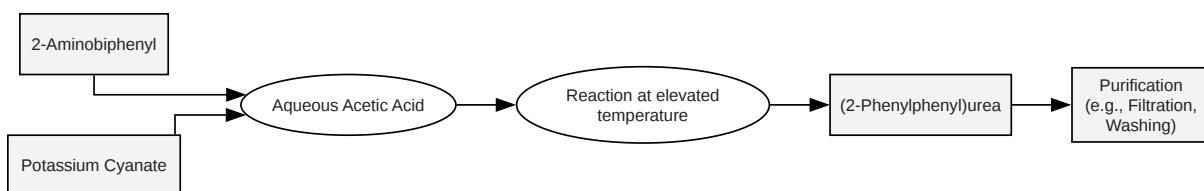
This is a direct and highly effective method for synthesizing **(2-Phenylphenyl)urea**.^[1] The isocyanate group readily reacts with ammonia to form the urea linkage.

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **(2-Phenylphenyl)urea** from 2-Biphenyl Isocyanate.

Detailed Protocol:


- Reaction Setup: In a well-ventilated fume hood, dissolve 2-biphenyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Ammonia: Slowly bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting isocyanate is consumed.
- Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then washed with a non-polar solvent like hexane to remove any unreacted starting material.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **(2-Phenylphenyl)urea**.
- Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Method 2: From 2-Aminobiphenyl and Potassium Cyanate

This method involves the reaction of an amine with a source of isocyanic acid, which is generated *in situ* from potassium cyanate.^[3]

Experimental Workflow:

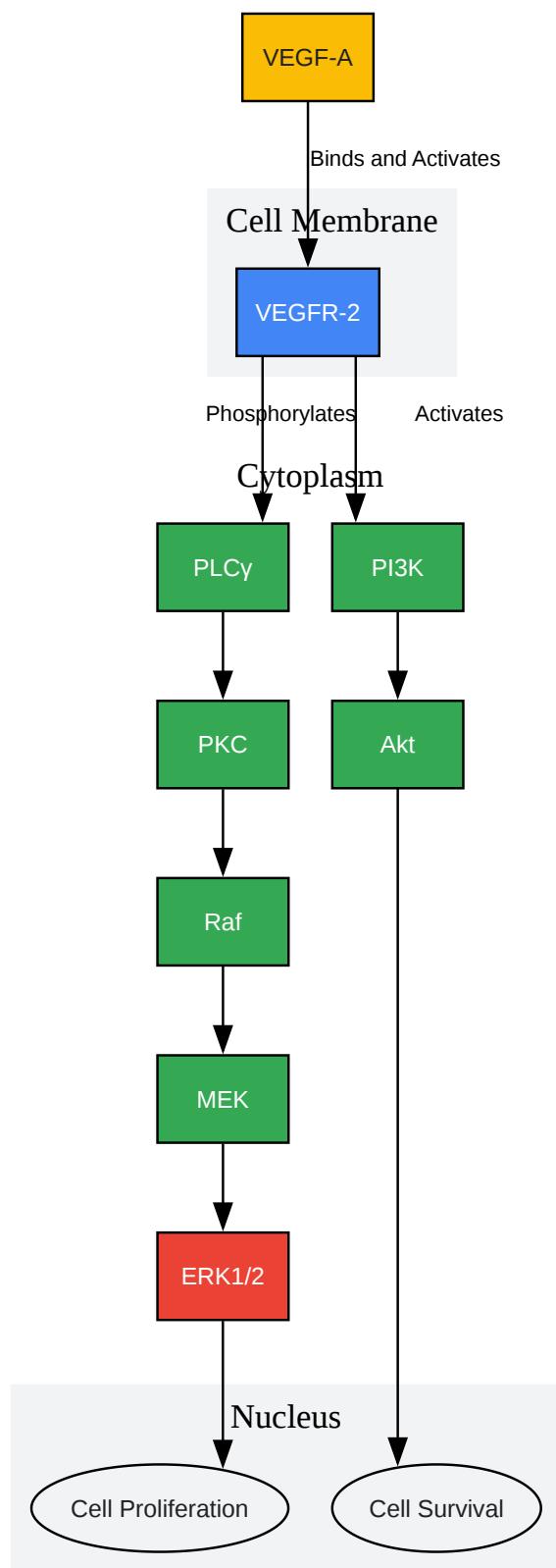
[Click to download full resolution via product page](#)

Figure 2: Synthesis of **(2-Phenylphenyl)urea** from 2-Aminobiphenyl.

Detailed Protocol:

- Reaction Setup: Dissolve 2-aminobiphenyl in a mixture of water and acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

- Addition of Cyanate: Add a solution of potassium cyanate in water to the stirred solution.
- Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.
- Reaction Monitoring: Monitor the reaction progress using TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature. The product, **(2-Phenylphenyl)urea**, will often precipitate out of the solution.
- Purification: Collect the solid product by filtration, wash it with water to remove any inorganic salts and unreacted starting materials, and then dry it. Further purification can be achieved by recrystallization if necessary.
- Characterization: Characterize the final product by standard analytical methods to confirm its structure and purity.

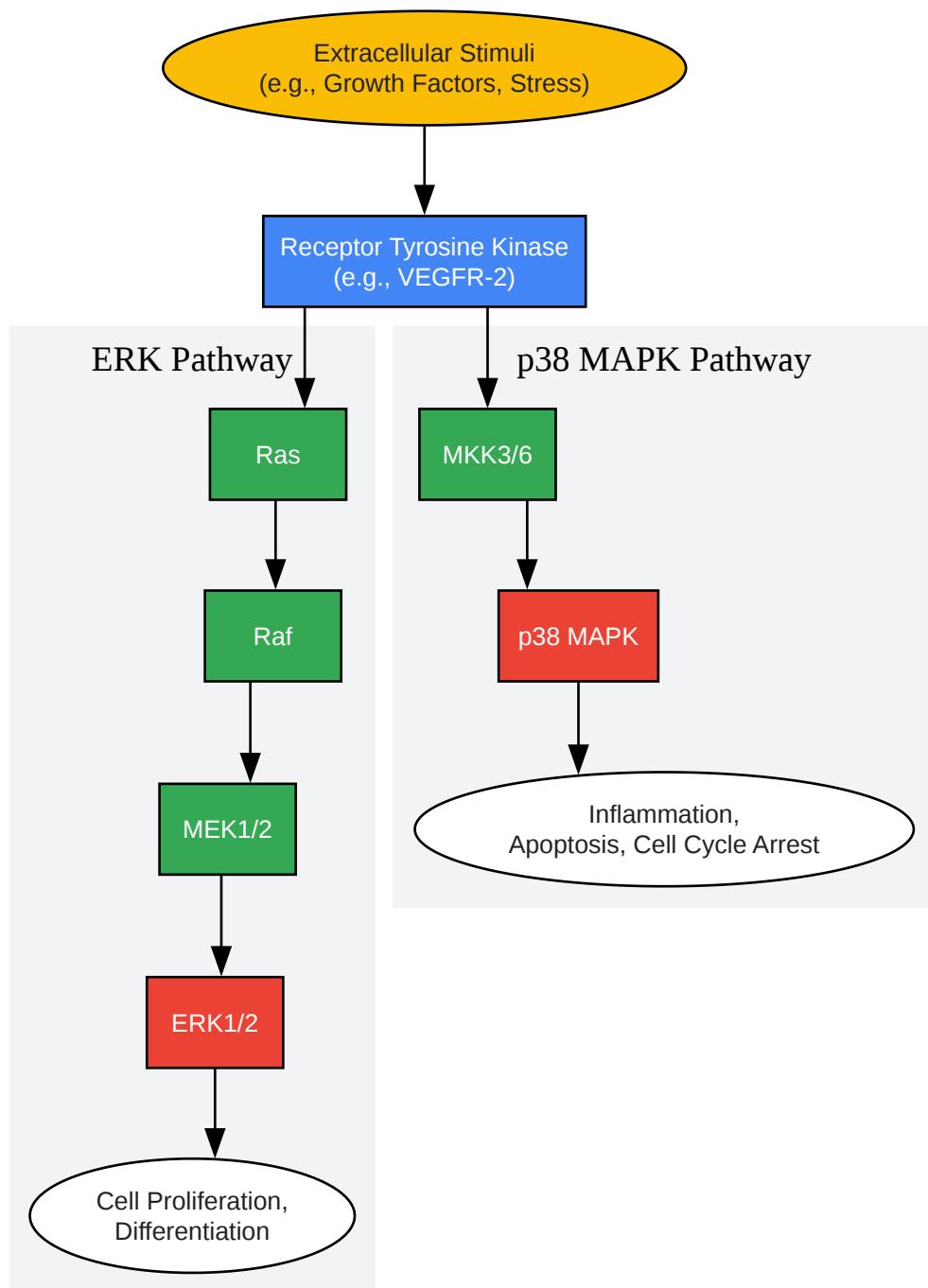

Biological Activity and Signaling Pathways

Phenylurea derivatives are known to exhibit a range of biological activities, often acting as inhibitors of various protein kinases. While specific studies on **(2-Phenylphenyl)urea** are limited, the biphenylurea scaffold is a key feature in several potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^{[4][5]} Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

The downstream signaling pathways affected by VEGFR-2 inhibition include the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK1/2) pathways, which are crucial for cell proliferation, differentiation, and survival.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling events.



[Click to download full resolution via product page](#)

Figure 3: Simplified VEGFR-2 Signaling Pathway.

p38 MAPK and ERK1/2 Signaling Pathways

The p38 MAPK and ERK1/2 pathways are downstream effectors of various growth factor receptors, including VEGFR-2. Aberrant activation of these pathways is common in many diseases, including cancer.

[Click to download full resolution via product page](#)

Figure 4: Overview of ERK1/2 and p38 MAPK Signaling Pathways.

Experimental Protocols for Biological Assays

To evaluate the biological activity of **(2-Phenylphenyl)urea**, a series of in vitro assays would be necessary.

VEGFR-2 Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

- Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA)-based format. [6][7]
- Procedure:
 - Recombinant human VEGFR-2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a buffer solution.
 - Varying concentrations of **(2-Phenylphenyl)urea** are added to the reaction mixture.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified.
 - The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cell-Based Phosphorylation Assays (p38 MAPK and ERK1/2):

These assays determine if **(2-Phenylphenyl)urea** can inhibit the phosphorylation (activation) of p38 MAPK and ERK1/2 in a cellular context, typically in human umbilical vein endothelial cells (HUVECs), which are relevant to angiogenesis.[4]

- Cell Culture and Treatment: HUVECs are cultured to a suitable confluence and then serum-starved to reduce basal kinase activity. The cells are then pre-incubated with different

concentrations of **(2-Phenylphenyl)urea** before being stimulated with VEGF-A to activate the VEGFR-2 signaling pathways.

- Cell Lysis: After stimulation, the cells are lysed to release the cellular proteins.
- Detection of Phosphorylated Proteins: The levels of phosphorylated p38 MAPK (p-p38) and phosphorylated ERK1/2 (p-ERK1/2) are measured using specific antibodies. Common detection methods include:
 - Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of p38 and ERK1/2.
 - ELISA or TR-FRET assays: These high-throughput methods use specific antibody pairs to capture and detect the phosphorylated proteins in the cell lysate.[8][9]
- Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of inhibition by **(2-Phenylphenyl)urea**.

Conclusion

(2-Phenylphenyl)urea is a molecule of significant interest due to its structural similarity to known kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a framework for evaluating its potential biological activity as a VEGFR-2 inhibitor and its effects on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Phenylphenyl)urea | 13262-46-9 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â€œ) [html.rhhz.net]
- 5. Discovery of novel VEGFR-2 inhibitors. Part II: biphenyl urea incorporated with salicylaldoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of (2-Phenylphenyl)urea]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267829#chemical-and-physical-properties-of-2-phenylphenyl-urea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com